molecular formula C19H20N4O3S B4621354 2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide

2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide

Cat. No. B4621354
M. Wt: 384.5 g/mol
InChI Key: QPDJSEAHLMFTQB-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of substances that are of interest due to their potential biological activities. Studies have focused on synthesizing various derivatives and analyzing their properties.

Synthesis Analysis

  • A study by Khan et al. (2019) synthesized a series of related sulfonamides, including compounds similar to the one . They characterized these compounds and screened them for various biological activities (Khan et al., 2019).
  • Avdeenko et al. (2020) discussed the synthesis of new derivatives of 2,3-dimethylindole, a related compound, by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides with 2,3-dimethylindole (Avdeenko et al., 2020).

Molecular Structure Analysis

  • The molecular structure of similar compounds was investigated in a study by Kang et al. (2011), focusing on the crystal structure and hydrogen bonding interactions (Kang et al., 2011).

Chemical Reactions and Properties

  • Research by Abbasi et al. (2020) investigated the synthesis of related compounds and their potential as antibacterial and antifungal agents (Abbasi et al., 2020).
  • Kanwal et al. (2021) synthesized indole-3-acetamides and evaluated their biological activities, providing insight into chemical properties of similar compounds (Kanwal et al., 2021).

Physical Properties Analysis

  • The study by Zare et al. (2012) examined the use of ionic liquids in the synthesis of β-acetamido ketones, offering insights into the physical properties of related compounds (Zare et al., 2012).

Chemical Properties Analysis

  • Helliwell et al. (2011) investigated the reaction of related compounds, providing insights into their chemical properties and interactions (Helliwell et al., 2011).

Scientific Research Applications

Fluorescent Probes for Environmental Analysis

The use of fluorescent probes based on similar sulfonyl and acetamide derivatives for the sensitive detection of carbonyl compounds in environmental water samples highlights a critical application. These compounds facilitate the trace measurement of aldehydes and ketones, indicating their utility in environmental monitoring and analysis (Houdier et al., 2000).

Biological Screening and Fingerprint Applications

Sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and characterized for their antibacterial, antifungal, and anthelmintic activity. Moreover, these compounds have been explored for their potential in latent fingerprint analysis, showcasing their versatility beyond biomedical applications (Khan et al., 2019).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable as antimicrobial agents demonstrates the therapeutic potential of such derivatives. These compounds have shown promising results against various bacterial and fungal pathogens, indicating their significance in developing new antimicrobial therapies (Darwish et al., 2014).

Structural and Property Studies of Amide Derivatives

Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, which share functional groups with the compound , provides insights into the potential applications of these compounds in materials science. Such studies can inform the development of new materials with specific optical or chemical properties (Karmakar et al., 2007).

properties

IUPAC Name

2-[3-[(Z)-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-13-7-8-16(9-14(13)2)27(25,26)22-21-10-15-11-23(12-19(20)24)18-6-4-3-5-17(15)18/h3-11,22H,12H2,1-2H3,(H2,20,24)/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDJSEAHLMFTQB-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CN(C3=CC=CC=C32)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=CN(C3=CC=CC=C32)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.